4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine
Description
BenchChem offers high-quality 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClF3N5O3S/c1-27-12-18(26-13-27)33(30,31)29-8-2-15(3-9-29)28-6-4-16(5-7-28)32-19-17(21)10-14(11-25-19)20(22,23)24/h10-13,15-16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNVZKYPNWSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine is the enzyme acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.
Mode of Action
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine acts as an inhibitor of the ACC enzyme. By binding to the enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting fatty acid synthesis.
Biochemical Pathways
The inhibition of ACC by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine affects the fatty acid synthesis pathway. This disruption can lead to a decrease in the production of important biomolecules that are derived from fatty acids, impacting various cellular functions.
Pharmacokinetics
As a proherbicide, 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine undergoes hydrolysis of its methyl ester to become the active herbicide
Result of Action
The molecular and cellular effects of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine’s action primarily involve the disruption of fatty acid synthesis. This can lead to a decrease in the production of biomolecules derived from fatty acids, potentially affecting various cellular functions.
Biological Activity
The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine , known by its CAS number 338775-51-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.79 g/mol . The structure features a bipiperidine core substituted with various functional groups, including a chlorinated pyridine and an imidazole sulfonamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.79 g/mol |
| CAS Number | 338775-51-2 |
| Purity | 90% |
Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. Although specific data on the compound is limited, it can be inferred that its structural components may allow it to interact with key cellular pathways involved in cancer proliferation.
Case Study: In Vitro Analysis
In a study examining related compounds, the bipiperidine structure was associated with the inhibition of cancer cell proliferation. For example, a derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting potential effectiveness against breast cancer .
The proposed mechanism for compounds similar to 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine involves modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
| Compound Name | Mechanism of Action | IC50 (μM) |
|---|---|---|
| Compound A | PI3K/Akt pathway inhibition | 1.0 |
| Compound B | MAPK pathway modulation | 3.1 |
| Compound C | Induction of apoptosis | 45.2 |
Antimicrobial Activity
There is emerging evidence suggesting that compounds containing pyridine rings possess antimicrobial properties. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains.
Research Findings
In vitro assays have demonstrated that similar compounds exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further research is warranted to evaluate the specific antimicrobial efficacy of the compound .
Q & A
Q. What are the critical structural features influencing the compound’s reactivity and biological interactions?
The compound’s bipiperidine core provides conformational flexibility, while the 3-chloro-5-(trifluoromethyl)pyridinyl group enhances electrophilicity for nucleophilic substitution reactions. The sulfonyl-linked 1-methylimidazole moiety may contribute to hydrogen bonding or π-π stacking with biological targets. Key structural analysis should involve computational modeling (e.g., density functional theory for charge distribution) and crystallographic studies to validate steric and electronic effects .
Q. How can researchers optimize synthesis routes for this compound?
A stepwise approach is recommended:
- Step 1 : Couple the bipiperidine core with 3-chloro-5-(trifluoromethyl)pyridin-2-ol via nucleophilic aromatic substitution (requires catalytic base like K₂CO₃ in DMF at 80°C).
- Step 2 : Introduce the sulfonyl group using 1-methyl-1H-imidazole-4-sulfonyl chloride under anhydrous conditions (e.g., pyridine as a base). Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Q. What analytical methods are suitable for characterizing this compound?
- ¹H/¹³C NMR : Identify proton environments (e.g., bipiperidine methylene signals at δ 2.5–3.5 ppm, imidazole protons at δ 7.0–7.5 ppm).
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~580–590 Da).
- HPLC-PDA : Assess purity (>95% by area normalization, C18 column, acetonitrile/water + 0.1% TFA). Cross-validate with IR spectroscopy for sulfonyl (SO₂) stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. How to resolve contradictions in solubility data across studies?
Discrepancies may arise from polymorphic forms or solvent interactions. Use:
Q. What pharmacophore models predict this compound’s activity against kinase targets?
Build a 3D-QSAR model using:
- Molecular Docking (AutoDock Vina) : Align the sulfonyl-imidazole group in ATP-binding pockets (e.g., PI3Kδ or JAK2).
- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns (focus on hinge region interactions). Validate with in vitro kinase inhibition assays (IC₅₀ determination) .
Q. How to design experiments to assess metabolic stability?
Q. Why do structural analogs show conflicting receptor binding affinities?
Subtle variations (e.g., trifluoromethyl vs. chloro substituents) alter steric bulk and electrostatic potential. Use:
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications.
- Surface Plasmon Resonance (SPR) : Compare on-rates (kₒₙ) and off-rates (kₒff) for analogs. Cross-reference with cryo-EM structures of receptor-ligand complexes .
Q. What strategies mitigate off-target effects in cellular assays?
- Chemical Proteomics : Use immobilized compound pulldowns to identify non-target interactions.
- CRISPR-Cas9 Knockout Models : Validate target specificity in isogenic cell lines.
- Dose-Response Synergy Analysis : Apply the Chou-Talalay method to distinguish additive vs. synergistic effects .
Methodological Challenges & Solutions
Q. How to address low yields in sulfonylation reactions?
- Optimize Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to minimize side products.
- Activate Imidazole Nucleophile : Pre-treat with NaH to deprotonate the sulfonamide.
- Alternative Solvents : Test dichloromethane with DMAP for improved reactivity .
Q. How to validate computational predictions of bioactivity?
- Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA).
- Mutagenesis Studies : Engineer key receptor residues (e.g., Phe to Ala) to disrupt predicted interactions .
Future Research Directions
Q. Can this compound serve as a scaffold for PROTACs (Proteolysis-Targeting Chimeras)?
Q. What novel delivery systems enhance CNS penetration?
- Lipid Nanoparticles : Encapsulate the compound to cross the blood-brain barrier.
- Prodrug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to improve logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
